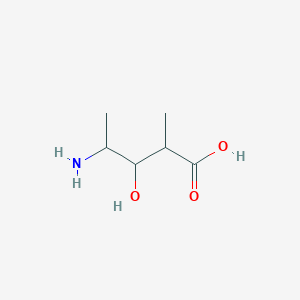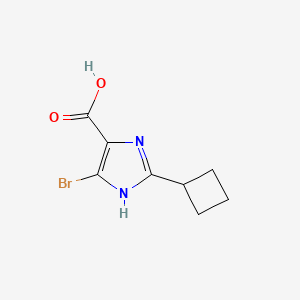
4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position, a cyclobutyl group at the 2-position, and a carboxylic acid group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutyl-substituted amine with a brominated nitrile, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis protocols optimized for high yield and purity. These methods often employ catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the cyclobutyl group to a cyclobutanone derivative.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogen exchange reactions at the bromine position.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange can be achieved using reagents like sodium iodide in acetone.
Major Products Formed:
- Oxidation yields cyclobutanone derivatives.
- Reduction produces alcohol derivatives.
- Substitution results in halogen-exchanged imidazole derivatives .
Aplicaciones Científicas De Investigación
4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine and cyclobutyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group may facilitate interactions with biological macromolecules, influencing pathways related to inflammation, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
2-Cyclobutyl-1h-imidazole-4,5-dicarboxylic acid: Similar structure but with an additional carboxylic acid group.
4-Bromo-1h-imidazole-5-carboxylic acid: Lacks the cyclobutyl group.
2-Cyclobutyl-1h-imidazole-5-carboxylic acid: Lacks the bromine atom.
Uniqueness: 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid is unique due to the combination of its bromine, cyclobutyl, and carboxylic acid substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C8H9BrN2O2 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
5-bromo-2-cyclobutyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-5(8(12)13)10-7(11-6)4-2-1-3-4/h4H,1-3H2,(H,10,11)(H,12,13) |
Clave InChI |
XAGMXPHRLHLKIA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NC(=C(N2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


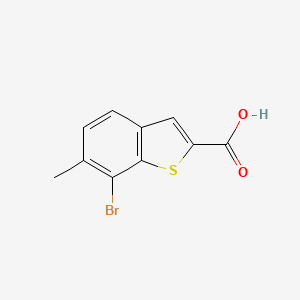


![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)

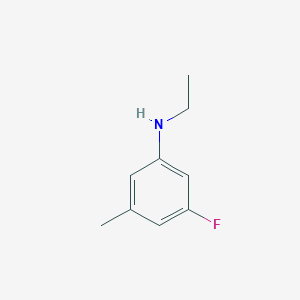
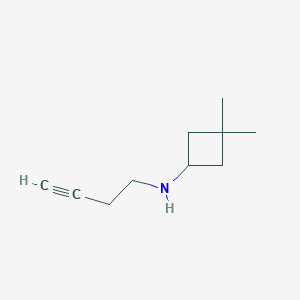
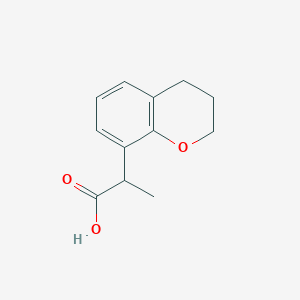
![4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol](/img/structure/B15271944.png)
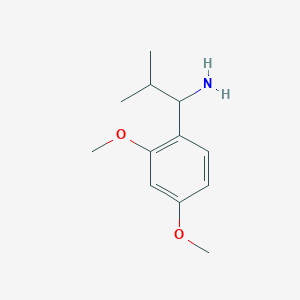
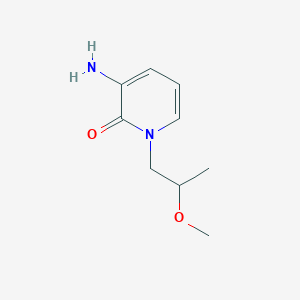
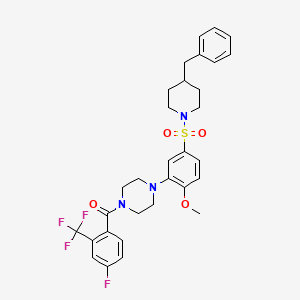
![3-Methyl-3,7-diaza-spiro[5.6]dodecane](/img/structure/B15271967.png)
